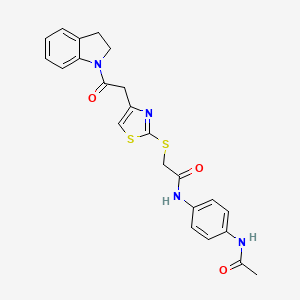

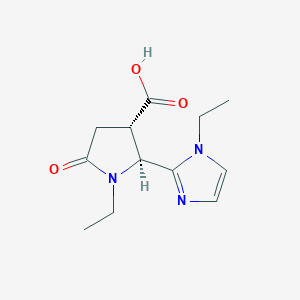

![molecular formula C18H20FNO3 B2667107 N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)acetamide CAS No. 1105210-90-9](/img/structure/B2667107.png)

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)acetamide, commonly known as F13714, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that is involved in many cellular processes, including cell growth, proliferation, differentiation, and apoptosis. CK2 has also been implicated in several diseases, including cancer, neurodegenerative disorders, and inflammation.

Aplicaciones Científicas De Investigación

Anticancer Activity

One study focused on the synthesis, structure, and molecular docking analysis of a related compound, highlighting its potential as an anticancer drug through in silico modeling targeting the VEGFr receptor. This research suggests a framework for understanding how similar compounds could be designed and utilized for cancer therapy (Sharma et al., 2018).

Anticonvulsant Activity

Research into the anticonvulsant properties of similar compounds, like trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides, has shown promise. These studies report significant effectiveness in models of epilepsy, pointing to the potential of N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)acetamide derivatives in treating seizure disorders (Pękala et al., 2011).

Anti-Inflammatory and Analgesic Activities

Another area of interest is the development of new chemical entities for potential anticancer, anti-inflammatory, and analgesic agents. The synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, including those with structures similar to the compound , has been explored. These compounds have shown promising results in preclinical models, highlighting their therapeutic potential (Rani et al., 2014).

Corrosion Inhibition

The compound and its derivatives have also been investigated for their role in corrosion inhibition, particularly for mild steel in hydrochloric acid solutions. These studies have found that certain derivatives can significantly reduce corrosion, suggesting applications in industrial settings to protect metals from acid-induced damage (Lgaz et al., 2017).

Drug Synthesis and Enzymatic Modification

There's research into the chemoselective acetylation of aminophenols using immobilized lipase, which is relevant to the synthesis of antimalarial and other medicinal drugs. Such enzymatic methods offer a more sustainable and selective approach to modifying compounds for pharmaceutical applications (Magadum & Yadav, 2018).

Propiedades

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO3/c1-13-9-14(2)11-15(10-13)22-8-7-20-18(21)12-23-17-6-4-3-5-16(17)19/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFNRJQGDWLTQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)COC2=CC=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(2-fluorophenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

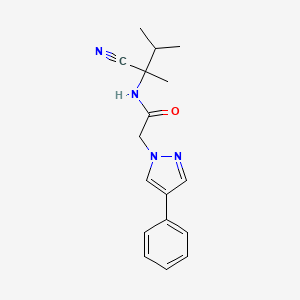

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2667024.png)

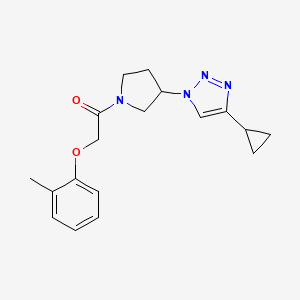

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2667029.png)

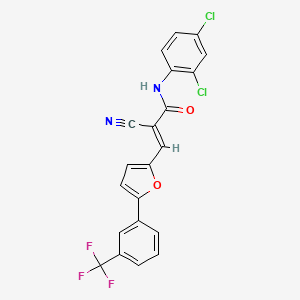

![N-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2667033.png)

![7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2667037.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2667038.png)

![benzo[c][1,2,5]thiadiazol-5-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2667042.png)

![6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2667043.png)

![2-Cyclopropyl-5-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B2667046.png)

![2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2667047.png)